{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine
Overview
Description
{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound with the chemical formula C₁₀H₉F₆N. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is used extensively in promoting organic transformations , suggesting that it may interact with a variety of molecular targets.
Mode of Action
One of the key features of [3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine is its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that the compound may interact with its targets by forming hydrogen bonds, which could lead to changes in the targets’ structure or function.
Biochemical Pathways
Given its role in promoting organic transformations , it’s likely that this compound affects multiple biochemical pathways, potentially leading to various downstream effects.
Result of Action
Its ability to promote organic transformations suggests that it may have significant effects at the molecular and cellular levels.
Action Environment
It’s known that the compound is sensitive to air , suggesting that its action, efficacy, and stability may be influenced by exposure to air.
Biochemical Analysis
Biochemical Properties
It has been found to be involved in the synthesis of certain pyrazole derivatives . These derivatives have shown potent growth inhibitory effects on drug-resistant bacteria .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with methylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
3,5-Bis(trifluoromethyl)benzyl chloride+Methylamine→[3,5-Bis(trifluoromethyl)phenyl]methyl(methyl)amine
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine can undergo oxidation reactions to form corresponding amine oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
Uniqueness
What sets {[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine apart from similar compounds is its unique combination of trifluoromethyl groups and a methylamine moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6N/c1-17-5-6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-4,17H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTNSTHKMIPKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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